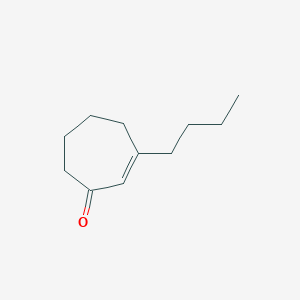

3-Butylcyclohept-2-en-1-one

Cat. No. B8737271

Key on ui cas rn:

103130-97-8

M. Wt: 166.26 g/mol

InChI Key: LBEMDZYOCKYLKB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07323604B2

Procedure details

To a solution of (Z)-1-butylcyclohept-2-enol (2 g, 11.9 mmol) dissolved in dichloromethane (60 mL) was pyridine chlorochromate on basic alumina (20 wt. %, 25.7 g, 23.8 mmol). The resulting reddish solution was stirred at room temperature for 2 h until determined to be complete by TLC. The mixture was diluted in 100 mL diethyl ether and stirred for 1 h after which it was poured over filter paper that was subsequently washed with the ether. The filtrate was partially concentrated (30 mL) and passed through a Florisil column with ether (100 mL). The resulting colorless solution was concentrated and purified by flash chromatography (5% Et2O/Pentane) to provide a colorless oil (920 mg, 47% yield). IR (film) 3477, 2933, 2864, 1662, 1458, 1421, 1375, 1344, 1322, 1267, 1201, 1124, 1103, 1048, 937, 875, 855 cm−1; 1H NMR (300 MHz, CDCl3) δ 5.89 (s, 1H, COCH), 2.58-2.53 (m, 2H, COCH2), 2.41-2.38 (m, 2H, HC═CCH2), 2.18 (t, 2H, J=6.91 Hz, HC═CCH2(CH2)2CH3), 1.80-1.74 (m, 2H, COCH2CH2), 1.50-1.40 (m, 2H, HC═CCH2CH2), 1.38-1.25 (m, 2H, HC═C(CH2)2CH2CH3), 0.90 (t, 3H, J=7.18 Hz, CH2CH3); 13C NMR (75 MHz, CDCl3) δ 204.4, 162.4, 128.2, 42.1, 40.8, 32.5, 29.7, 25.1, 22.4, 21.2, 13.9; HRMS (EI+) exact mass calculated for [M]+ (C11H18O) requires m/z 166.1358, found m/z 166.1359.

Name

(Z)-1-butylcyclohept-2-enol

Quantity

2 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:5]1(O)[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]=[CH:6]1)[CH2:2][CH2:3][CH3:4].[Cr](Cl)(O)(=O)=[O:14].N1C=CC=CC=1>ClCCl.C(OCC)C>[CH2:1]([C:5]1=[CH:11][C:10](=[O:14])[CH2:9][CH2:8][CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4] |f:1.2|

|

Inputs

Step One

|

Name

|

(Z)-1-butylcyclohept-2-enol

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)C1(\C=C/CCCC1)O

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cr](=O)(=O)(O)Cl.N1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting reddish solution was stirred at room temperature for 2 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 1 h after which it

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was poured

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

over filter paper that

|

WASH

|

Type

|

WASH

|

|

Details

|

was subsequently washed with the ether

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was partially concentrated (30 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The resulting colorless solution was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by flash chromatography (5% Et2O/Pentane)

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)/C/1=C/C(CCCC1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 920 mg | |

| YIELD: PERCENTYIELD | 47% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |